1,3-Dichloro-2-fluoro-5-iodobenzene 1,3-Dichloro-2-fluoro-5-iodobenzene
Brand Name: Vulcanchem
CAS No.: 133307-08-1
VCID: VC4604102
InChI: InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
SMILES: C1=C(C=C(C(=C1Cl)F)Cl)I
Molecular Formula: C6H2Cl2FI
Molecular Weight: 290.88

1,3-Dichloro-2-fluoro-5-iodobenzene

CAS No.: 133307-08-1

Cat. No.: VC4604102

Molecular Formula: C6H2Cl2FI

Molecular Weight: 290.88

* For research use only. Not for human or veterinary use.

1,3-Dichloro-2-fluoro-5-iodobenzene - 133307-08-1

Specification

CAS No. 133307-08-1
Molecular Formula C6H2Cl2FI
Molecular Weight 290.88
IUPAC Name 1,3-dichloro-2-fluoro-5-iodobenzene
Standard InChI InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Standard InChI Key UCQPKKMSAOKIEA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)F)Cl)I

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1,3-dichloro-2-fluoro-5-iodobenzene features a benzene ring with halogen substituents at positions 1 (chlorine), 2 (fluorine), 3 (chlorine), and 5 (iodine). This ortho-, meta-, and para-halogenation pattern creates electronic asymmetry, influencing its reactivity in synthetic pathways. The SMILES notation C1=C(C=C(C(=C1Cl)F)Cl)I\text{C1=C(C=C(C(=C1Cl)F)Cl)I} encapsulates this substitution geometry .

Physical Properties

The compound typically presents as a pale-yellow to brown solid or liquid, depending on purity and storage conditions . Key physical properties include:

PropertyValueSource
Molecular Weight290.89 g/mol
Boiling Point261.3±35.0C261.3 \pm 35.0^\circ \text{C} (Predicted)
Density2.083±0.06g/cm32.083 \pm 0.06 \, \text{g/cm}^3 (Predicted)
SolubilityNot fully characterized; soluble in organic solvents
Storage Conditions2–8°C, inert atmosphere, protected from light

The limited solubility data necessitate preparatory techniques such as sonication in solvents like DMSO or PEG300 for experimental use .

Synthesis and Manufacturing

Industrial synthesis of 1,3-dichloro-2-fluoro-5-iodobenzene typically involves sequential halogenation of benzene derivatives. While detailed protocols are proprietary, general approaches include:

  • Electrophilic Substitution: Introducing iodine via iodination of a pre-chlorinated/fluorinated benzene intermediate.

  • Halex Exchange: Replacing a nitro or sulfonic group with fluorine using HF-based reagents .

The compound’s purity (97–98%) is achieved through column chromatography or recrystallization, as noted in commercial specifications .

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by the electron-withdrawing effects of halogens, which activate the ring toward nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions. Key reactions include:

  • Suzuki-Miyaura Coupling: The iodine atom at position 5 serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids to form biaryl structures .

  • Nucleophilic Substitution: Chlorine and fluorine atoms at positions 1, 2, and 3 participate in displacement reactions with amines or alkoxides, facilitating derivatization .

The iodine substituent’s polarizability enhances oxidative addition in catalytic cycles, making the compound valuable in synthesizing complex organoiodides .

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

The compound’s halogen diversity enables its use in constructing active pharmaceutical ingredients (APIs). For example, it serves as a precursor in antipsychotic and anticancer agents, where halogen atoms improve bioavailability and metabolic stability .

Material Science

In organic electronics, the compound acts as a building block for halogenated polymers with enhanced thermal stability and electronic properties .

Agrochemicals

Derivatives of 1,3-dichloro-2-fluoro-5-iodobenzene are employed in herbicides and pesticides, leveraging halogen interactions with biological targets .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid oral exposure; use PPE
H315 (Causes skin irritation)Wear gloves and lab coats
H319 (Causes eye irritation)Use safety goggles
H335 (May cause respiratory irritation)Use in fume hood

Storage recommendations emphasize protection from light and moisture to prevent decomposition .

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